molecular formula C12H19NO3 B2735138 N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide CAS No. 2305492-44-6

N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide

Cat. No.: B2735138
CAS No.: 2305492-44-6
M. Wt: 225.288
InChI Key: RSMZYSIMSSHBKM-UHFFFAOYSA-N
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Description

N-({1,7-dioxaspiro[45]decan-2-yl}methyl)prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol to form a ketal. This intermediate is then subjected to hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane . The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to obtain the desired acrylamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1,7-dioxaspiro[45]decan-2-yl}methyl)prop-2-enamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,9-dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-6-12(16-10)5-3-7-15-9-12/h2,10H,1,3-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMZYSIMSSHBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC2(O1)CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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